molecular formula C9H18ClNO3 B2877560 Ethyl 4-amino-2-methyloxane-2-carboxylate CAS No. 2089690-83-3

Ethyl 4-amino-2-methyloxane-2-carboxylate

Cat. No.: B2877560
CAS No.: 2089690-83-3
M. Wt: 223.70 g/mol
InChI Key: RSQJILHOFQBVCP-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 4-amino-2-methyloxane-2-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-methyloxane-2-carboxylate typically involves the reaction of ethyl 2-methyloxane-2-carboxylate with an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyloxane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-amino-2-methyloxane-2-carboxylate involves the reaction of ethyl 2-(chloromethyl)oxane-2-carboxylate with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "Ethyl 2-(chloromethyl)oxane-2-carboxylate", "Methylamine", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethyl 2-(chloromethyl)oxane-2-carboxylate is dissolved in a mixture of methanol and diethyl ether.", "Step 2: Methylamine is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for several hours until TLC analysis shows complete consumption of the starting material.", "Step 4: The reaction mixture is then cooled to 0°C and sodium borohydride is added slowly with stirring.", "Step 5: The reaction mixture is stirred for several hours until TLC analysis shows complete reduction of the intermediate.", "Step 6: The reaction mixture is quenched with hydrochloric acid and the organic layer is separated.", "Step 7: The aqueous layer is basified with sodium hydroxide and extracted with diethyl ether.", "Step 8: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 9: The crude product is purified by column chromatography to yield Ethyl 4-amino-2-methyloxane-2-carboxylate as a white solid." ] }

CAS No.

2089690-83-3

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

ethyl 4-amino-2-methyloxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-3-12-8(11)9(2)6-7(10)4-5-13-9;/h7H,3-6,10H2,1-2H3;1H

InChI Key

RSQJILHOFQBVCP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC(CCO1)N)C

Canonical SMILES

CCOC(=O)C1(CC(CCO1)N)C.Cl

solubility

not available

Origin of Product

United States

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